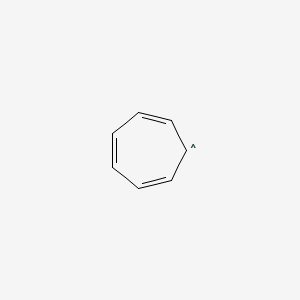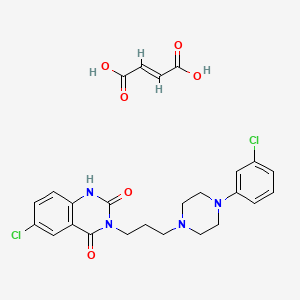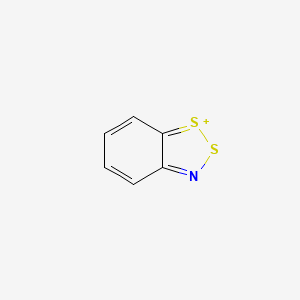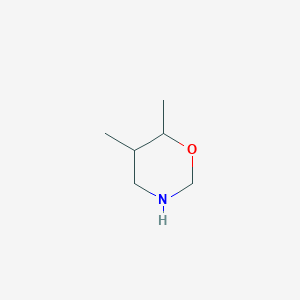
Cycloheptatrienyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The cycloheptatrienyl radical, also known as the tropyl radical, is an organic compound with the molecular formula C₇H₇. It is a resonance-stabilized radical derived from cycloheptatriene. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The cycloheptatrienyl radical can be synthesized through several methods. One common approach involves the pyrolysis of cycloheptatriene or norbornadiene in the presence of a carrier gas such as helium or neon. This process typically occurs in a flash-pyrolysis micro-reactor at temperatures starting from 1100 K . Another method involves the use of vacuum ultraviolet photoionization mass spectrometry to detect and identify the pyrolysis products .
Industrial Production Methods: While industrial-scale production methods for the this compound are not well-documented, the laboratory-scale synthesis methods mentioned above provide a foundation for potential industrial applications. The stability and reactivity of the radical under various conditions are crucial factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: The cycloheptatrienyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can react with oxygen to form cycloheptatrienyl oxide.
Reduction: It can be reduced to cycloheptatriene under specific conditions.
Substitution: The radical can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other substituting agents.
Major Products:
Oxidation: Cycloheptatrienyl oxide.
Reduction: Cycloheptatriene.
Substitution: Various substituted cycloheptatrienyl derivatives.
Aplicaciones Científicas De Investigación
The cycloheptatrienyl radical has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of radical chemistry.
Medicine: The radical’s unique reactivity makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The cycloheptatrienyl radical exerts its effects through various mechanisms, primarily involving the polarization of C-H bonds. The radical’s resonance stabilization allows it to participate in a wide range of chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Cyclopentadienyl Radical: Another resonance-stabilized radical with a five-membered ring structure.
Benzyl Radical: A resonance-stabilized radical derived from toluene.
Vinylcyclopentadienyl Radical: A derivative of cyclopentadiene with a vinyl group.
Uniqueness: The cycloheptatrienyl radical is unique due to its seven-membered ring structure, which provides distinct resonance stabilization compared to other radicals. This unique structure allows it to participate in specific reactions that other radicals may not undergo .
Propiedades
Número CAS |
3551-27-7 |
|---|---|
Fórmula molecular |
C7H7 |
Peso molecular |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
Clave InChI |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C[CH]C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)

![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)
![N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea](/img/structure/B14152452.png)

![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)

![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
